

Application Notes and Protocols for Assessing M-1211 (M-1121) Target Engagement

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Compound of Interest

Compound Name: M-1211

Cat. No.: B15568950

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Introduction

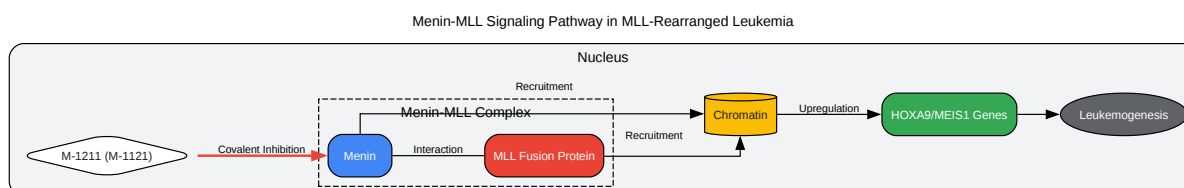
M-1211, correctly identified as M-1121, is a novel, orally active covalent inhibitor targeting the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein.^{[1][2][3][4][5][6]} This interaction is a critical dependency for the progression of specific acute leukemias, particularly those harboring MLL gene rearrangements (MLL-r).^[1] M-1121 forms a covalent bond with Cysteine 329 within the MLL binding pocket of the menin protein, effectively disrupting the menin-MLL interaction.^{[2][3][5][6]} The inhibition of this interaction prevents the recruitment of the MLL fusion complex to chromatin, leading to the downregulation of leukemogenic target genes such as HOXA9 and MEIS1.^{[1][3][4][6]}

These application notes provide a comprehensive guide to the key techniques for assessing the target engagement of **M-1211** (M-1121). The protocols detailed below are designed to enable researchers to verify and quantify the interaction of **M-1211** with menin in a cellular context, a crucial step in its development as a therapeutic agent.

Menin-MLL Signaling Pathway

The interaction between menin and MLL is essential for the oncogenic activity of MLL fusion proteins. In MLL-rearranged leukemias, the N-terminal portion of the MLL fusion protein binds to a pocket on menin.^[1] This interaction is crucial for tethering the MLL fusion complex to chromatin, which leads to the aberrant expression of genes like HOXA9 and MEIS1, driving

leukemogenesis.[1][3] **M-1211** (M-1121) acts by covalently binding to menin, thus preventing its interaction with MLL fusion proteins and inhibiting the downstream gene expression.



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Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the in vitro potency of **M-1211** (M-1121) and other representative menin-MLL inhibitors.

Table 1: Anti-proliferative Activity of **M-1211** (M-1121) in Leukemia Cell Lines

Cell Line	MLL Status	IC50 (nM)
MV4;11	MLL-rearranged	15
MOLM-13	MLL-rearranged	25
KOPN-8	MLL-rearranged	110
SEM	MLL-rearranged	30
RS4;11	MLL wild-type	>10,000
K562	MLL wild-type	>10,000
HL-60	MLL wild-type	>10,000

Data compiled from publicly available information.[4]

Table 2: Biochemical and Cellular Potency of Selected Menin-MLL Inhibitors

Compound	Biochemical IC50 (nM) (FP Assay)	Cellular IC50 (nM) (MV4;11 cells)
M-1211 (M-1121)	Not Reported	15
MI-463	~15	Not Reported
MI-503	~15	Not Reported
MI-1481	3.6	Not Reported

Data compiled from publicly available information.[7]

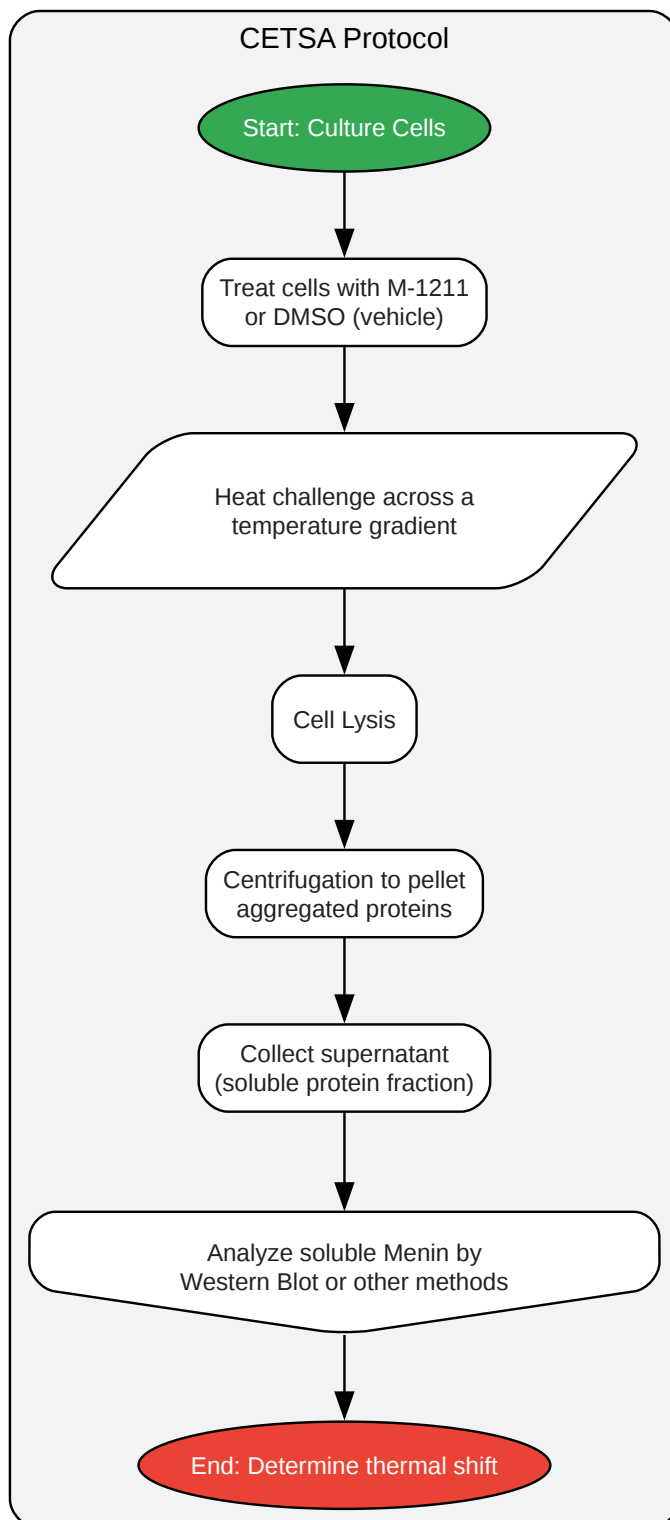
Experimental Protocols

Two key experimental protocols for assessing **M-1211** (M-1121) target engagement are provided below: the Cellular Thermal Shift Assay (CETSA) to confirm direct binding in cells, and Co-Immunoprecipitation (Co-IP) to demonstrate the disruption of the menin-MLL interaction.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[8]

Cellular Thermal Shift Assay (CETSA) Workflow



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Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Materials:

- Leukemia cell line (e.g., MV4;11)
- **M-1211** (M-1121)
- DMSO (vehicle control)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels, buffers, and apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against Menin
- HRP-conjugated secondary antibody
- ECL detection reagents
- Thermal cycler or heating block

Procedure:

- Cell Culture and Treatment:
 - Culture MV4;11 cells to a density of approximately $1-2 \times 10^6$ cells/mL.
 - Treat cells with the desired concentration of **M-1211** (e.g., 1 μ M) or DMSO for 1-2 hours at 37°C.

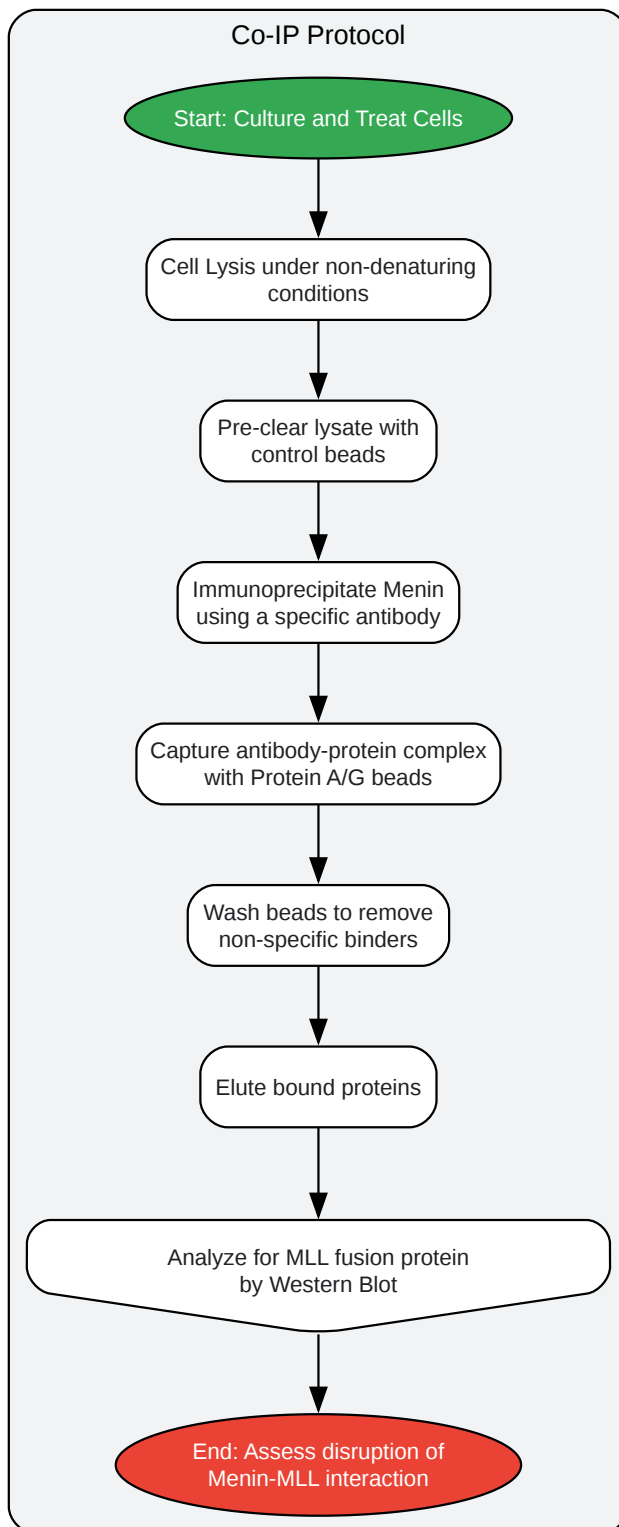
- Heat Challenge:
 - Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C, with 2-3°C increments.
 - Heat the samples for 3 minutes at the respective temperatures in a thermal cycler, followed by a cooling step to 4°C.[\[9\]](#)
- Cell Lysis:
 - Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
 - Incubate on ice for 30 minutes with occasional vortexing.
- Clarification of Lysate:
 - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Sample Analysis (Western Blot):
 - Carefully collect the supernatant containing the soluble protein fraction.
 - Determine the protein concentration of the soluble fractions.
 - Normalize the protein concentration for all samples.
 - Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with a primary antibody against Menin, followed by an HRP-conjugated secondary antibody.
 - Detect the signal using an ECL detection system.
- Data Analysis:

- Quantify the band intensities for Menin at each temperature for both **M-1211** and DMSO-treated samples.
- Plot the normalized band intensities against the temperature to generate a melting curve.
- A shift in the melting curve to a higher temperature in the presence of **M-1211** indicates target engagement.

Protocol 2: Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions. In this context, it can be used to demonstrate that **M-1211** disrupts the interaction between menin and MLL fusion proteins.

Co-Immunoprecipitation (Co-IP) Workflow

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Caption: A schematic overview of the Co-Immunoprecipitation (Co-IP) protocol.

Materials:

- MV4;11 cells
- **M-1211** (M-1121)
- DMSO
- Co-IP lysis buffer (non-denaturing)
- Primary antibody against Menin for immunoprecipitation
- Primary antibody against the MLL fusion protein (or a tag if applicable) for Western blotting
- Protein A/G magnetic beads or agarose beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blotting reagents

Procedure:

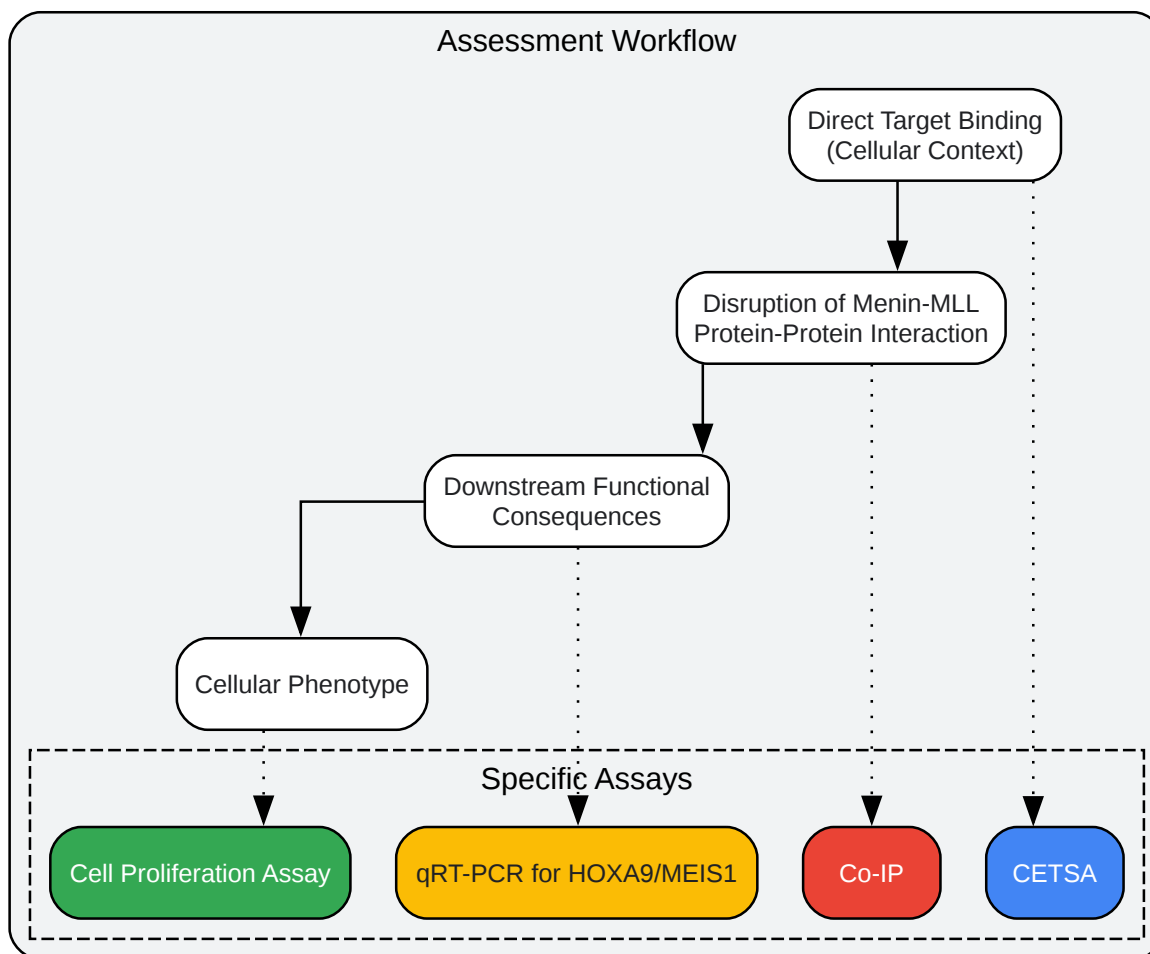
- Cell Culture and Treatment:
 - Culture and treat MV4;11 cells with **M-1211** or DMSO as described in the CETSA protocol.
- Cell Lysis:
 - Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
 - Incubate on ice and then centrifuge to clarify the lysate.
- Immunoprecipitation:
 - Incubate the clarified cell lysate with an antibody specific for Menin overnight at 4°C with gentle rotation.

- Capture of Immune Complexes:
 - Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- Washing:
 - Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
- Analysis by Western Blot:
 - Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody against the MLL fusion protein.
 - A decrease in the amount of MLL fusion protein co-immunoprecipitated with Menin in the **M-1211**-treated sample compared to the DMSO control indicates that **M-1211** has disrupted the menin-MLL interaction.

Logical Relationship of Assessment Techniques

The assessment of **M-1211** target engagement should follow a logical progression from direct binding to functional cellular outcomes.

M-1211 Target Engagement Assessment Strategy



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Caption: Logical workflow for assessing **M-1211** target engagement.

By employing these techniques, researchers can robustly validate the target engagement of **M-1211** (M-1121) and elucidate its mechanism of action in a cellular setting, providing a solid foundation for its further preclinical and clinical development.

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